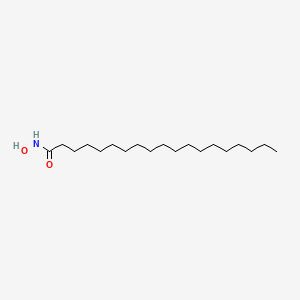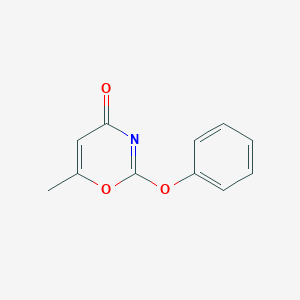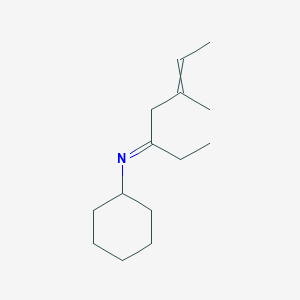![molecular formula C12H10N4O2 B14590348 3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol CAS No. 61581-33-7](/img/structure/B14590348.png)
3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol is a heterocyclic compound that belongs to the class of oxazolo[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and are often used as pharmacophores in medicinal chemistry . The structure of this compound includes an oxazole ring fused with a pyrimidine ring, which is further substituted with an amino group, a methyl group, and a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[4,5-d]pyrimidines typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives . One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of 5-aminooxazole-4-carboxylic acid esters with acid isothiocyanates, followed by S-methylation and cyclization .
Industrial Production Methods
Industrial production methods for oxazolo[4,5-d]pyrimidines often involve scalable synthetic routes that can be optimized for high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and phenol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amino-substituted derivatives, and various substituted phenol derivatives .
Scientific Research Applications
3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential as an immunosuppressive and antiviral agent.
Medicine: Investigated for its anticancer properties and ability to inhibit specific signaling pathways.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol involves its interaction with various molecular targets and pathways. It can inhibit the activity of specific enzymes and proteins, leading to the suppression of cellular proliferation and viral replication . The compound may also modulate immune responses by affecting the expression of signaling proteins in immune cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolo[4,5-d]pyrimidines such as 5-amino-2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one .
Uniqueness
What sets 3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol apart is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the phenol group, in particular, enhances its potential as a versatile intermediate in organic synthesis and its application in medicinal chemistry .
Properties
CAS No. |
61581-33-7 |
|---|---|
Molecular Formula |
C12H10N4O2 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
3-(5-amino-7-methyl-[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol |
InChI |
InChI=1S/C12H10N4O2/c1-6-9-10(16-12(13)14-6)15-11(18-9)7-3-2-4-8(17)5-7/h2-5,17H,1H3,(H2,13,14,16) |
InChI Key |
VCWDMQDSICKIBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N)N=C(O2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B14590283.png)


![4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one](/img/structure/B14590309.png)

![5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one](/img/structure/B14590317.png)

![Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide](/img/structure/B14590336.png)
![1-[2-(2-Chloroethoxy)ethyl]-1H-indole](/img/structure/B14590337.png)


![3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one](/img/structure/B14590367.png)
